Phenprobamate

Regulatory science Drug scheduling Abuse liability

For researchers needing a non-controlled carbamate muscle relaxant to bypass Schedule IV regulatory burdens, Phenprobamate (CAS 673-31-4) is a centrally acting agent directly comparable to meprobamate but internationally unscheduled. Key differentiation: (1) WHO-defined DDD of 1.6 g, distinct from methocarbamol (2.0 g) or carisoprodol (1.4 g), ensuring non-interchangeable dosing units. (2) Documented 5.5 h elimination half-life, supporting sustained-release formulation development. (3) Validated pharmacokinetic profile in healthy volunteers for dose selection. Standard B2B shipping applies; no DEA permits required.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 673-31-4
Cat. No. B1216133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenprobamate
CAS673-31-4
Synonyms3-phenylpropylcarbamate
Gamaquil
phenprobamate
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC(=O)N
InChIInChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12)
InChIKeyCAMYKONBWHRPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenprobamate: Procurement Baseline for a Centrally Acting Carbamate Muscle Relaxant


Phenprobamate (CAS 673-31-4), also known as 3-phenylpropyl carbamate or by trade names Gamaquil and Isotonil, is a centrally acting skeletal muscle relaxant belonging to the carbamate ester class (ATC M03BA01) [1]. It possesses additional sedative and anticonvulsant properties [2]. Its mechanism of action involves inhibition of polysynaptic reflexes in the central nervous system, likely through modulation of GABAergic activity, leading to muscle relaxation [3]. The World Health Organization has established a Defined Daily Dose (DDD) of 1.6 g for oral administration [1]. Clinical use of phenprobamate has declined in many regions, being superseded by newer agents, though it remains available in some countries for treating muscle spasms, anxiety, and as an adjunct in anesthesia [4]. Phenprobamate is not classified as a controlled substance under international drug conventions, unlike its close analog meprobamate [5].

Why Phenprobamate Cannot Be Simply Substituted with In-Class Alternatives


Substitution of phenprobamate with other centrally acting muscle relaxants within the carbamate class (e.g., methocarbamol, carisoprodol) or across classes (e.g., cyclobenzaprine) is not pharmacologically equivalent due to clinically meaningful differences in regulatory status, abuse potential, and defined daily dose (DDD). While phenprobamate shares a common mechanism of action (polysynaptic reflex inhibition) with several analogs, it is not internationally controlled, whereas carisoprodol and its metabolite meprobamate are Schedule IV controlled substances in the United States due to established abuse liability [1]. This regulatory distinction carries direct implications for procurement, handling, and prescribing workflows. Furthermore, the WHO-defined DDD for phenprobamate (1.6 g) differs from that of in-class comparators such as methocarbamol (2.0 g) and carisoprodol (1.4 g), indicating non-interchangeable dosing units [2]. Below, we present quantitative evidence that substantiates these and other dimensions of differentiation.

Phenprobamate Procurement Evidence: Differentiation from Closest Analogs


Regulatory Status vs. Controlled Carbamates

Phenprobamate is not classified as a controlled substance under international drug conventions, whereas carisoprodol and its active metabolite meprobamate are Schedule IV controlled substances in the United States due to established abuse and dependence liability [1]. This differentiation is based on a direct regulatory comparison, with phenprobamate explicitly noted as 'not a controlled substance' while meprobamate was scheduled 'after studies indicating its addictive effects' [1]. Case reports document phenprobamate abuse at doses up to 16,000 mg/day, but this has not led to international scheduling [2].

Regulatory science Drug scheduling Abuse liability

Defined Daily Dose Comparison

The WHO ATC/DDD Index assigns phenprobamate a Defined Daily Dose (DDD) of 1.6 g orally, which differs from the DDDs of its closest in-class carbamate analogs: methocarbamol (2.0 g) and carisoprodol (1.4 g) [1]. These standardized values, representing the assumed average maintenance dose per day for a drug used for its main indication in adults, are not interchangeable and reflect differences in potency and clinical dosing regimens [1].

Clinical pharmacology Drug utilization Dosing standards

Pharmacokinetic Profile Differentiation

A single-dose human pharmacokinetic study of phenprobamate (800 mg oral) in 11 healthy volunteers established key parameters: mean peak plasma concentration (Cmax) of 12.5 ± 2.3 µg/mL, time to peak (tmax) of 2.0 ± 0.5 hours, elimination half-life (t1/2) of 5.5 ± 1.2 hours, and area under the curve (AUC0-∞) of 98.2 ± 18.5 µg·h/mL [1]. While direct head-to-head PK comparisons with methocarbamol or carisoprodol are not available from a single study, cross-study comparison reveals that phenprobamate exhibits a shorter tmax (2.0 h) compared to methocarbamol's reported tmax of approximately 1-2 hours for immediate-release formulations, but with a half-life (5.5 h) that is intermediate between methocarbamol (1-2 h) and carisoprodol (1.7-2.5 h for parent drug) [2][3]. This distinct PK profile supports different dosing frequency considerations.

Pharmacokinetics Bioavailability Clinical trial

Abuse Potential and Dependence Liability

Phenprobamate carries a recognized potential for abuse and dependence, as evidenced by case reports documenting consumption of up to 16,000 mg/day (20× the typical daily dose of 800 mg) in a dependent individual [1], and 12,000 mg/day (30 tablets/day) in another case [2]. Both carisoprodol and meprobamate are established as having significant abuse potential, leading to their classification as controlled substances in multiple jurisdictions. However, phenprobamate remains uncontrolled internationally despite its pharmacological similarity to meprobamate, including comparable effects, side effects, and toxicity profiles [2]. This discrepancy reflects a lag in regulatory recognition of phenprobamate's abuse liability relative to its analogs.

Addiction medicine Drug safety Pharmacovigilance

Sustained-Release Formulation Technology

Phenprobamate's relatively short elimination half-life of 5.5 hours in humans [1] necessitates multiple daily doses for sustained effect. A patented sustained-release formulation (CN101015534A) addresses this limitation by employing a matrix system comprising hydroxypropyl cellulose, carbomer, and stearic acid to achieve controlled drug dissolution, thereby extending the duration of action and reducing dosing frequency [2]. In contrast, methocarbamol and carisoprodol are typically administered as immediate-release formulations, with limited commercial availability of sustained-release versions. This formulation technology represents a tangible differentiator for phenprobamate in applications where prolonged muscle relaxation is desired.

Pharmaceutical formulation Controlled release Drug delivery

Phenprobamate Application Scenarios: Where Differentiation Drives Procurement Value


Non-Controlled Carbamate for Preclinical Studies

Research groups investigating centrally acting muscle relaxants may require a non-controlled alternative to carisoprodol or meprobamate to avoid the administrative and regulatory burdens associated with Schedule IV substances. Phenprobamate, documented as not being a controlled substance [1], serves as a suitable carbamate analog for such studies. Its DDD of 1.6 g [2] and pharmacokinetic profile established in healthy volunteers [3] provide a validated basis for dose selection in animal models of muscle spasticity or anxiety.

Sustained-Release Formulation Development

Pharmaceutical scientists developing extended-release muscle relaxant products can utilize the patented sustained-release phenprobamate formulation [1] as a platform technology. The documented elimination half-life of 5.5 hours [2] supports the clinical need for such a formulation. This scenario is particularly relevant in markets where phenprobamate remains in clinical use and where once-daily dosing offers a competitive advantage over immediate-release carbamate alternatives.

Comparative Abuse Liability and Regulatory Science Research

Institutions conducting research on the abuse potential and regulatory scheduling of carbamate muscle relaxants can use phenprobamate as a case study. The compound is pharmacologically similar to meprobamate yet remains unscheduled internationally [1]. Case reports of phenprobamate dependence at doses up to 16,000 mg/day [2] provide quantitative data for comparative risk assessment. This scenario supports procurement for pharmacovigilance, addiction medicine, and health policy studies.

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